molecular formula C15H19N5O2 B6128277 N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

カタログ番号 B6128277
分子量: 301.34 g/mol
InChIキー: JIXGVKJZSYJXBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as AZD-5847, is a novel antibiotic drug candidate developed by AstraZeneca. It belongs to the class of cyclohexanecarboxamide antibiotics and has shown promising results in preclinical studies against a wide range of gram-positive and gram-negative bacteria.

作用機序

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide targets the bacterial ribosome, which is responsible for protein synthesis in bacteria. It binds to a specific site on the ribosome and inhibits the formation of peptide bonds, thereby preventing the production of essential bacterial proteins. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells or tissues. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours. The drug is primarily eliminated through the kidneys, and no significant accumulation has been observed in the body.

実験室実験の利点と制限

One of the major advantages of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is its broad-spectrum activity against a wide range of bacterial strains, including multidrug-resistant strains. This makes it a potential candidate for the treatment of antibiotic-resistant infections. However, one of the limitations of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development and application of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One potential direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another potential direction is the exploration of combination therapies with other antibiotics to enhance the drug's activity against resistant bacterial strains. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in clinical settings and to determine its potential for use in the treatment of various bacterial infections.

合成法

The synthesis of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to further chemical transformations to obtain the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied in vitro and in vivo for its antibacterial activity against various bacterial strains. It has shown potent activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The drug has also demonstrated activity against multidrug-resistant strains of bacteria, making it a potential candidate for the treatment of antibiotic-resistant infections.

特性

IUPAC Name

N-(2-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-13-8-4-3-7-12(13)17-14(21)15(9-5-2-6-10-15)20-11-16-18-19-20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGVKJZSYJXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。